3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.
Formation of the pyridine ring: This can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of the two rings: This step may involve the use of coupling reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor activity and downstream signaling pathways.
Influence on cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: Compounds with similar pyrazole structures.
Pyridine derivatives: Compounds with similar pyridine structures.
Uniqueness
The uniqueness of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid lies in its combined pyrazole and pyridine rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
2177263-85-1 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methyl-2-(1-methyl-6-oxopyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-6-8(11(16)17)14(12-7)9-4-3-5-10(15)13(9)2/h3-6H,1-2H3,(H,16,17) |
InChI Key |
DXXFZKIVNBTXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC(=O)N2C |
Origin of Product |
United States |
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